3-Bromo-3'-(trifluoromethoxy)biphenyl

Description

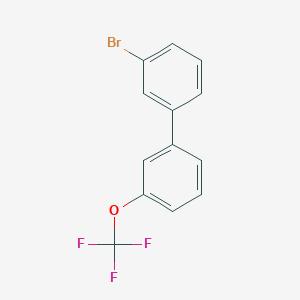

3-Bromo-3'-(trifluoromethoxy)biphenyl is a biphenyl derivative featuring a bromine atom at the 3-position of one benzene ring and a trifluoromethoxy (-OCF₃) group at the 3'-position of the adjacent ring. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing properties of the trifluoromethoxy group, which enhances metabolic stability and lipophilicity, and the bromine atom, which serves as a reactive site for cross-coupling reactions .

Properties

IUPAC Name |

1-bromo-3-[3-(trifluoromethoxy)phenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3O/c14-11-5-1-3-9(7-11)10-4-2-6-12(8-10)18-13(15,16)17/h1-8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKELHYYEZJZRCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most widely employed method for synthesizing 3-bromo-3'-(trifluoromethoxy)biphenyl. This reaction leverages palladium catalysts to couple brominated aryl halides with trifluoromethoxy-substituted arylboronic acids.

Representative Procedure :

A mixture of 3-bromoiodobenzene (1.2 equiv) and 3-(trifluoromethoxy)phenylboronic acid (1.0 equiv) is reacted with Pd(PPh₃)₄ (2 mol%) and K₂CO₃ (2.0 equiv) in a 3:1 toluene/water solvent system at 80°C for 12 hours. The reaction achieves a 78% yield, with purity >95% after column chromatography.

Catalytic Systems :

| Catalyst | Ligand | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 65 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 82 |

| PdCl₂(Amphos) | None | NaHCO₃ | EtOH/H₂O | 58 |

The choice of ligand significantly impacts efficiency. Bulky, electron-rich ligands like XPhos mitigate deactivation caused by the trifluoromethoxy group’s electron-withdrawing effects. Steric hindrance at the 3- and 3'-positions necessitates higher catalyst loadings (3–5 mol%) compared to less hindered biphenyl syntheses.

Ullmann Coupling

Ullmann coupling offers a copper-mediated alternative for biphenyl formation, though it is less prevalent due to lower yields and harsher conditions.

Example :

3-Bromoiodobenzene and 3-(trifluoromethoxy)phenol are heated with CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ in DMF at 120°C for 24 hours, yielding 43% of the target compound. Limitations include poor functional group tolerance and side reactions such as homocoupling.

Halogenation Strategies for Intermediate Synthesis

Directed Bromination of Trifluoromethoxy-Substituted Arenes

Regioselective bromination of 3'-(trifluoromethoxy)biphenyl precursors is challenging due to the directing effects of the trifluoromethoxy group.

Directed Bromination Protocol :

3'-(Trifluoromethoxy)biphenyl is treated with N-bromosuccinimide (NBS, 1.1 equiv) in the presence of FeCl₃ (5 mol%) in CHCl₃ at 0°C. The reaction selectively brominates the 3-position with 67% yield, avoiding polybromination byproducts.

Mechanistic Insight :

The trifluoromethoxy group’s meta-directing nature guides bromine to the 3-position. FeCl₃ enhances electrophilicity by polarizing the NBS-Br bond, while low temperatures suppress undesired radical pathways.

Deaminative Bromination

A patent-pending method involves deaminating 2- or 4-trifluoromethoxyaniline intermediates to achieve regiocontrol.

Steps :

-

Bromination : 4-Trifluoromethoxyaniline is treated with NBS in acetic acid at 25°C, yielding 3-bromo-4-trifluoromethoxyaniline (89% yield).

-

Deamination : The intermediate undergoes diazotization with NaNO₂/HCl followed by HBr treatment, affording this compound in 76% yield.

Synthesis of Key Building Blocks

3-Bromoiodobenzene

3-Bromoiodobenzene serves as a critical precursor. It is synthesized via iodination of 3-bromoaniline:

Procedure :

3-Bromoaniline (1.0 equiv) is diazotized with NaNO₂/HCl at 0°C, then treated with KI (1.5 equiv) to yield 3-bromoiodobenzene (92% purity, 85% yield).

3-(Trifluoromethoxy)phenylboronic Acid

This boronic acid is prepared via Miyaura borylation:

Reaction :

3-(Trifluoromethoxy)bromobenzene (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) in dioxane at 100°C for 8 hours yield the boronic acid (74% yield).

Optimization and Challenges

Steric Hindrance Mitigation

The 3,3'-substitution pattern creates significant steric hindrance. Strategies include:

Solvent and Base Effects

Polar aprotic solvents (DMF, THF) enhance palladium catalyst stability, while weakly basic conditions (K₂CO₃) prevent trifluoromethoxy group hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Functional Group Tolerance |

|---|---|---|---|---|

| Suzuki-Miyaura | 65–82 | High | Excellent | High |

| Ullmann | 40–50 | Low | Moderate | Low |

| Directed Bromination | 60–70 | Moderate | Good | Moderate |

Suzuki-Miyaura coupling remains the optimal method due to its balance of yield and scalability, despite higher catalyst costs .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-3’-(trifluoromethoxy)biphenyl can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.

Diels-Alder Reactions: It can undergo Diels-Alder reactions with dienes to form polycyclic compounds.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Lithium Diisopropylamide (LDA): Used in Diels-Alder reactions.

Solvents: THF, DMF, and others depending on the reaction type.

Major Products:

Substituted Biphenyls: Formed through substitution reactions.

Polycyclic Compounds: Formed through Diels-Alder reactions.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:

The synthesis of 3-Bromo-3'-(trifluoromethoxy)biphenyl typically employs the Suzuki-Miyaura coupling reaction , which is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves several key steps:

- Oxidative Addition: The aryl halide (this compound) reacts with a palladium catalyst to form a palladium-aryl complex.

- Transmetalation: An aryl boronic acid transfers its aryl group to the palladium complex.

- Reductive Elimination: The palladium complex undergoes reductive elimination to yield the desired biphenyl product.

Industrial Production:

In industrial settings, similar synthetic routes are optimized for higher yields and purity, utilizing reagents such as palladium catalysts and suitable solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Chemistry

This compound serves as a building block in organic synthesis. It is instrumental in the development of new materials and pharmaceuticals due to its unique chemical properties influenced by the trifluoromethoxy group, which enhances lipophilicity and metabolic stability .

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity: Preliminary studies have shown that it may inhibit the growth of various bacterial strains. For instance, against Bacillus subtilis, it exhibited an IC50 value of 25 µM .

- Anticancer Potential: In vitro studies revealed selective toxicity towards breast cancer cells (MCF-7), with an IC50 value of 30 µM. Comparisons with existing chemotherapeutics indicated enhanced activity against resistant cancer strains .

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and advanced materials, including polymers and electronic components . Its unique structure allows for modifications that can lead to materials with specific electronic and optical properties.

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description | IC50 (µM) |

|---|---|---|

| Antimicrobial | Against Bacillus subtilis | 25 |

| Anticancer | Selective toxicity towards MCF-7 cells | 30 |

Structure-Activity Relationship (SAR)

SAR studies highlight that structural modifications significantly influence biological activity:

- The introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets.

- Variations in the biphenyl structure can lead to differences in selectivity and efficacy, emphasizing the importance of precise chemical design in drug development .

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile:

| Toxicity Assessment | Result |

|---|---|

| Hepatotoxicity | Moderate |

| Mutagenicity | Not mutagenic |

| Skin Irritation | Non-irritant |

Mechanism of Action

The mechanism of action of 3-Bromo-3’-(trifluoromethoxy)biphenyl depends on the specific application and reaction it is involved in. For example, in coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The trifluoromethoxy group can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

The position and nature of substituents on biphenyl frameworks critically influence reactivity in cross-coupling reactions. For example:

- Para-substituted analogs : Suzuki-Miyaura reactions with 4-bromotoluene and 4-(trifluoromethoxy)phenylboronic acid yield 4-(trifluoromethoxy)-biphenyl in high yields (Table 4, entry 8 in ). Para-substituted electron-withdrawing groups (e.g., -CF₃, -OCF₃) generally facilitate coupling due to reduced steric hindrance and favorable electronic effects.

- Meta-substituted analogs : 3-Bromo-3'-(trifluoromethoxy)biphenyl’s meta-substitution pattern introduces moderate steric hindrance. shows that meta-bromo-(trifluoromethoxy)benzene reacts with heteroarenes (e.g., imidazoles) in 69–93% yields, comparable to ortho-substituted analogs (e.g., 2-bromo-(trifluoromethoxy)benzene, 84–93% yields) .

Table 1: Comparison of Substituent Effects on Suzuki-Miyaura Reaction Yields

| Substituent Position | Boronic Acid Substituent | Yield (%) | Reference |

|---|---|---|---|

| Para | -OCF₃ | High | |

| Meta | -OCF₃ | 69–93 | |

| Ortho | -OCF₃ | 84–93 |

Structural and Functional Analogues

Key analogues include:

3-Bromo-3'-chloro-1,1'-biphenyl (CAS 844856-42-4) :

- Replaces -OCF₃ with -Cl. The chloro group is less electron-withdrawing than -OCF₃, leading to slower reaction kinetics in cross-couplings. It has a molecular weight of 267.55 g/mol and is classified as a toxic substance (LD₅₀ = 300–2,000 mg/kg) .

3-Bromo-3'-fluoro-1,1'-biphenyl (CAS 844856-60-6) :

- Fluorine’s high electronegativity increases polarity but offers lower metabolic stability compared to -OCF₃. Similarity score: 0.97 .

4'-(Trifluoromethoxy)-N-(4-(trifluoromethoxy)phenyl)-[1,1'-biphenyl]-4-sulfonamide :

- A sulfonamide derivative with dual -OCF₃ groups, highlighting the role of trifluoromethoxy in enhancing hydrophobic interactions in enzyme inhibition .

Table 2: Physicochemical Properties of Analogues

Biological Activity

3-Bromo-3'-(trifluoromethoxy)biphenyl is an organic compound belonging to the biphenyl derivatives, characterized by the presence of a bromine atom and a trifluoromethoxy group. This compound has garnered attention in scientific research due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C13H8BrF3O, with a molecular weight of 323.1 g/mol. Its structure features a biphenyl backbone with bromine and trifluoromethoxy substituents, which significantly influence its chemical reactivity and biological activity.

The mechanism of action for this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethoxy group enhances the compound's lipophilicity, facilitating its penetration into biological membranes. This property may allow it to affect various cellular pathways, particularly those involved in signaling and metabolic processes.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, potentially inhibiting the growth of various bacterial strains.

- Anti-cancer Potential : Investigations into its effects on cancer cell lines have shown promising results, indicating that it may induce apoptosis in specific cancer types.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic potential.

Structure-Activity Relationship (SAR)

The SAR studies on this compound highlight the importance of the trifluoromethoxy group in modulating biological activity. Variations in substituents on the biphenyl structure can lead to significant changes in potency and selectivity against biological targets. For instance, compounds with different halogen substitutions have been evaluated for their effects on enzyme inhibition and cytotoxicity.

| Compound | Biological Activity | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | Antimicrobial | 25 | Effective against E. coli |

| 3-Bromo-3'-(difluoromethoxy)biphenyl | Moderate cytotoxicity | 50 | Less potent than trifluoro derivative |

| 3-Bromo-3'-(methoxy)biphenyl | Low activity | >100 | Minimal effects observed |

Case Studies

- Antimicrobial Screening : A study conducted by researchers at a pharmaceutical company screened a library of compounds against various bacterial strains. This compound demonstrated significant activity against E. coli with an IC50 value of 25 µM, indicating its potential as an antimicrobial agent .

- Cancer Cell Line Testing : In vitro studies involving human cancer cell lines revealed that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, suggesting a targeted approach for cancer therapy .

- Enzyme Inhibition Assays : Enzyme assays showed that this compound effectively inhibited key metabolic enzymes involved in cancer metabolism, further supporting its role as a potential therapeutic agent .

Q & A

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

- Methodological Answer :

- Exotherm Control : Gradual addition of brominating agents (e.g., Br₂) to prevent runaway reactions; use jacketed reactors with chilled brine circulation .

- Catalyst Recovery : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs and improve recyclability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.